molecular formula C11H15NO B1485735 trans-2-[(3-Methylphenyl)amino]cyclobutan-1-ol CAS No. 2165518-55-6

trans-2-[(3-Methylphenyl)amino]cyclobutan-1-ol

Cat. No.: B1485735
CAS No.: 2165518-55-6
M. Wt: 177.24 g/mol
InChI Key: YSHJHMRJXXAFJL-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-[(3-Methylphenyl)amino]cyclobutan-1-ol is a cyclobutanol derivative featuring a trans-configuration at the 1- and 2-positions of the cyclobutane ring. The amino group at position 2 is substituted with a 3-methylphenyl moiety, contributing to its unique steric and electronic properties.

Properties

IUPAC Name

(1R,2R)-2-(3-methylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-3-2-4-9(7-8)12-10-5-6-11(10)13/h2-4,7,10-13H,5-6H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHJHMRJXXAFJL-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trans-2-[(3-Methylphenyl)amino]cyclobutan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

Structural Characteristics

This compound features a cyclobutane ring with an amino group and a hydroxyl group, which contribute to its reactivity and biological properties. The presence of the 3-methylphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of their activity, resulting in various biological responses.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Binding: It may bind to certain receptors, influencing signaling pathways that regulate physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties: Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines. For instance, it has been tested against breast cancer cell lines such as MDA-MB-231 and Hs 578T, demonstrating significant apoptotic effects at certain concentrations .
  • Antimicrobial Activity: There are indications that this compound might possess antimicrobial properties, although detailed studies are still required to establish its efficacy against various pathogens.
  • Neuroprotective Effects: Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Anticancer Activity

In a study evaluating the effect of this compound on breast cancer cells, researchers treated MDA-MB-231 cells with varying concentrations of the compound for 72 hours. The results indicated a dose-dependent increase in apoptosis as measured by caspase activation assays. The concentration that induced a five-fold increase in caspase activity was identified, showcasing the compound's potential as an anticancer agent .

Study 2: Mechanistic Insights

A separate investigation focused on the mechanism of action revealed that this compound interacts with key signaling pathways involved in cell proliferation and survival. The study utilized Western blot analysis to assess changes in protein expression levels associated with apoptosis and cell cycle regulation.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructureBiological Activity
Trans-2-(4-Chlorophenyl)amino-cyclobutan-1-olStructureAnticancer activity; enzyme inhibition
Trans-2-(3-Fluoro-methylphenyl)amino-cyclobutan-1-olStructurePotential neuroprotective effects; receptor modulation

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares trans-2-[(3-Methylphenyl)amino]cyclobutan-1-ol with similar compounds, emphasizing substituent effects, molecular properties, and availability:

Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Stereochemistry Purity Supplier/Status Key Features
This compound 3-Methylphenylamino C₁₁H₁₅NO 177.24 trans (1R,2R) N/A N/A Meta-substituted phenyl group
trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol 2-Phenylethylamino C₁₂H₁₇NO 191.27 trans ≥95% Biosynth (Discontinued) Bulky, lipophilic substituent
trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol (2-Methylbenzyl)amino C₁₂H₁₇NO 191.27 trans (1R,2R) N/A ChemBK Ortho-methyl benzyl group
trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol 1,4-Diazepane C₉H₁₆N₂O 168.24 trans N/A Multiple suppliers Nitrogen-rich cyclic substituent

Key Observations:

Substituent Effects: The 3-methylphenyl group in the target compound balances steric bulk and lipophilicity compared to the 2-phenylethyl (longer alkyl chain) or 2-methylbenzyl (ortho-substituted benzyl) groups .

Molecular Weight and Solubility :

  • The target compound (MW 177.24) is lighter than analogs with benzyl or phenylethyl substituents (MW ~191.27), suggesting improved aqueous solubility .

Stereochemical Considerations :

  • All listed compounds share a trans-configuration, which rigidifies the cyclobutane ring and may enhance binding specificity in chiral environments .

Research Findings and Implications

Structural and Electronic Analysis:

  • Meta vs.
  • Lipophilicity : Phenylethyl and benzyl substituents increase logP values compared to the target compound, which may reduce membrane permeability in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-2-[(3-Methylphenyl)amino]cyclobutan-1-ol
Reactant of Route 2
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